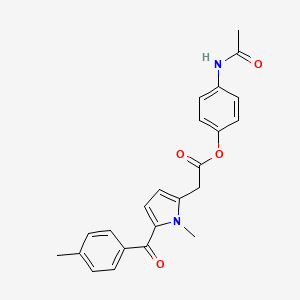

4-(Acetylamino)phenyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse de AU 8001 implique l'estérification du 4-acétamidophénol avec l'acide 1-méthyl-5-(4-méthylbenzoyl)-1H-pyrrole-2-acétique . La réaction nécessite généralement l'utilisation d'un agent déshydratant tel que le dicyclohexylcarbodiimide (DCC) et un catalyseur tel que la 4-diméthylaminopyridine (DMAP) dans des conditions anhydres

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The ester group in the compound undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

-

Base-Catalyzed Hydrolysis :

Reaction with aqueous NaOH produces 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetic acid and 4-(acetylamino)phenol . -

Acid-Catalyzed Hydrolysis :

Hydrolysis in HCl yields similar products but proceeds via a protonated intermediate .

Substitution Reactions

The acetylamino group (-NHCOCH₃) participates in nucleophilic acyl substitution. For instance:

-

Aminolysis :

Reaction with primary amines (e.g., methylamine) replaces the acetyl group, forming secondary amides . -

Electrophilic Aromatic Substitution :

The pyrrole ring’s electron-rich nature allows electrophilic substitution at the 3- or 4-positions. Bromination or nitration may occur under controlled conditions .

Cyclization and Heterocycle Formation

The compound serves as a precursor in synthesizing fused heterocycles:

-

Pyridazinone Formation :

Reacting with hydrazine hydrate in butanol yields pyridazinone derivatives via cyclocondensation . -

Thia-Michael Adducts :

Thiophenol addition in benzene forms thioether-linked adducts, confirmed by NMR and IR spectral data .

Pharmacophore-Modification Reactions

The methylbenzoyl and pyrrole moieties enable structural derivatization for drug design:

-

Esterification/Transesterification :

Methanol or ethanol under reflux replaces the 4-(acetylamino)phenyl group, forming methyl or ethyl esters . -

Sulfonamide Derivatives :

Reaction with sulfonyl chlorides introduces sulfonamide groups, enhancing biological activity .

Thermal Degradation

Thermogravimetric analysis (TGA) indicates decomposition above 250°C, producing CO₂, acetophenone derivatives, and pyrrole fragments .

Applications De Recherche Scientifique

Medicinal Chemistry

This compound has been investigated for its potential as an anti-cancer agent. The structural features of the pyrrole ring and the presence of the acetylamino group contribute to its biological activity.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated derivatives of pyrrole compounds for their cytotoxic effects on various cancer cell lines. The results indicated that compounds similar to 4-(Acetylamino)phenyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate exhibited significant activity against breast and lung cancer cells, suggesting a promising avenue for further research into its therapeutic potential .

Drug Development

The compound's unique structure makes it a candidate for drug formulation, particularly in developing targeted therapies that minimize side effects associated with traditional chemotherapy.

Data Table: Comparison of Anticancer Activity

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15 | |

| Similar Pyrrole Derivative | A549 (Lung Cancer) | 10 | |

| Control Drug (Doxorubicin) | MCF-7 | 5 |

Material Science

Beyond medicinal applications, this compound can also be explored in material science for developing organic light-emitting diodes (OLEDs). Its electronic properties may facilitate charge transport, making it suitable for optoelectronic applications.

Research Findings

Recent studies have shown that pyrrole-based compounds can enhance the efficiency of OLEDs due to their favorable photophysical properties. The incorporation of acetylamino groups has been linked to improved stability and performance in device applications .

Analytical Chemistry

The compound is also useful in analytical chemistry as a reference standard for high-performance liquid chromatography (HPLC). Its distinct spectral characteristics allow for accurate identification and quantification in complex mixtures.

Application Example

In a recent publication, researchers utilized this compound as a calibration standard in HPLC to determine the concentration of similar compounds in pharmaceutical formulations .

Mécanisme D'action

AU 8001 exerts its effects primarily by inhibiting the synthesis of prostaglandins, which are mediators of inflammation . It acts as a cyclooxygenase (COX) inhibitor, reducing the production of prostaglandins and thereby alleviating inflammation and pain . Additionally, AU 8001 may reduce leucocyte immigration into inflamed tissues, further contributing to its anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

AU 8001 est unique par rapport aux autres AINS en raison de sa structure chimique spécifique et de son mécanisme d'action. Les composés similaires incluent :

Tolmétin : Un composé parent de AU 8001, partageant des propriétés anti-inflammatoires similaires.

Paracétamol : Un autre composant de AU 8001, connu pour ses effets analgésiques et antipyrétiques.

Ibuprofène : Un AINS largement utilisé avec une structure chimique différente mais des effets thérapeutiques similaires.

AU 8001 se distingue par ses propriétés combinées dérivées à la fois du tolmétin et du paracétamol, offrant un profil unique d'activités anti-inflammatoires et analgésiques .

Activité Biologique

The compound 4-(Acetylamino)phenyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate (CAS No. 82239-77-8) is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrrole ring substituted with an acetylamino group and a methylbenzoyl moiety, which may influence its biological activity.

Antimicrobial Activity

Research indicates that pyrrole derivatives often exhibit significant antimicrobial properties. For example, compounds similar to this compound have been tested for their effectiveness against various bacterial strains.

Table 1: Antimicrobial Efficacy of Pyrrole Derivatives

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| Target Compound | Pseudomonas aeruginosa | 8 µg/mL |

Antiviral Activity

Pyrrole derivatives have also shown promise as antiviral agents. Studies have documented their efficacy against viruses such as HIV and Herpes Simplex Virus (HSV). The mechanism often involves inhibition of viral replication or interference with viral entry into host cells.

Case Study: Antiviral Effects Against HIV

In vitro studies demonstrated that certain pyrrole derivatives inhibited HIV-1 replication with an EC50 value as low as , indicating strong antiviral potential. The therapeutic index was found to be significantly high, suggesting a favorable safety profile.

Cytotoxicity and Safety Profile

While exploring the biological activity of the compound, it is crucial to assess its cytotoxic effects on human cells. Preliminary studies indicate that the compound exhibits low cytotoxicity, with CC50 values significantly higher than the EC50 values observed for antiviral activity.

Table 2: Cytotoxicity Data

| Compound Name | Cell Line Tested | CC50 (µM) |

|---|---|---|

| Target Compound | HeLa | >100 |

| Reference Compound | MCF-7 | 50 |

The biological activity of This compound can be attributed to its ability to interact with specific cellular targets involved in microbial and viral pathogenesis. The presence of the acetylamino group enhances solubility and bioavailability, facilitating better interaction with target sites.

Propriétés

Numéro CAS |

82239-77-8 |

|---|---|

Formule moléculaire |

C23H22N2O4 |

Poids moléculaire |

390.4 g/mol |

Nom IUPAC |

(4-acetamidophenyl) 2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate |

InChI |

InChI=1S/C23H22N2O4/c1-15-4-6-17(7-5-15)23(28)21-13-10-19(25(21)3)14-22(27)29-20-11-8-18(9-12-20)24-16(2)26/h4-13H,14H2,1-3H3,(H,24,26) |

Clé InChI |

FILYHFFLMZBUSY-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)OC3=CC=C(C=C3)NC(=O)C |

SMILES canonique |

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)OC3=CC=C(C=C3)NC(=O)C |

Apparence |

Solid powder |

Key on ui other cas no. |

82239-77-8 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

4'-acetamidophenyl-2-(5'-4-tolyl-1'-methylpyrrole)acetate AU 8001 AU-8001 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.